molecular formula C11H9ClFNO2 B8225185 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol

1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol

Cat. No.: B8225185
M. Wt: 241.64 g/mol
InChI Key: BLCFZUZAPAEMPY-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol is a chemical compound characterized by the presence of a chloro-fluorophenyl group attached to an isoxazole ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

  • 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-methanol
  • 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-propanol
  • 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-butanol

Uniqueness: 1-[3-(2-Chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

1-[3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-6(15)10-5-9(14-16-10)11-7(12)3-2-4-8(11)13/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCFZUZAPAEMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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